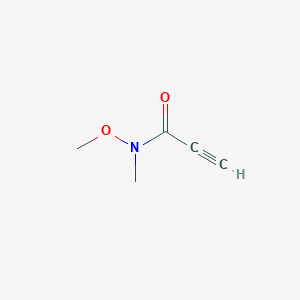
N-Methoxy-N-methylpropiolamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methoxy-N-methylpropiolamide: is an organic compound with the molecular formula C5H7NO2 . It is a derivative of propiolamide, where the hydrogen atoms on the nitrogen are replaced by a methoxy group and a methyl group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Methylation of Acetohydroxamic Acid: One common method involves the methylation of acetohydroxamic acid using dimethyl sulfate in an aqueous medium.
Direct Acylation: Another method involves the direct acylation of carboxylic acids with N,O-dimethylhydroxylamine in the presence of phosphorus trichloride at 60°C in toluene.
Industrial Production Methods: Industrial production typically follows the direct acylation method due to its efficiency and high yield. The process involves large-scale reactors where carboxylic acids are reacted with N,O-dimethylhydroxylamine under controlled conditions to produce N-Methoxy-N-methylpropiolamide.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Methoxy-N-methylpropiolamide can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: It can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Produces corresponding carboxylic acids or ketones.
Reduction: Yields the corresponding amine.
Substitution: Results in various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-Methoxy-N-methylpropiolamide is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of Weinreb amides, which are valuable intermediates in organic synthesis .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its ability to act as an intermediate makes it valuable in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-Methoxy-N-methylpropiolamide involves its ability to act as an electrophile in various chemical reactions. The methoxy and methyl groups on the nitrogen atom make it a versatile intermediate that can participate in nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
N-Methoxy-N-methylpropionamide: Similar in structure but with a different carbon chain length.
N-Methoxy-N-methylacetamide: Another similar compound with a shorter carbon chain.
Uniqueness: N-Methoxy-N-methylpropiolamide is unique due to its propiolamide backbone, which provides distinct reactivity compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, biology, and industry. Its unique structure and reactivity make it an important intermediate in the preparation of various complex molecules.
Properties
IUPAC Name |
N-methoxy-N-methylprop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-4-5(7)6(2)8-3/h1H,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWHCYFXYZHIIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C#C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














